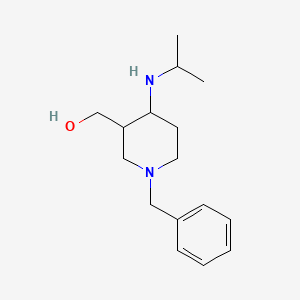
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methyl pyridine, followed by quaternization using benzyl halide. The quaternized product undergoes partial reduction with sodium borohydride in methanol or water, followed by hydrolysis in the presence of acid to yield 1-benzyl-4-methylpiperidin-3-one. This intermediate is then subjected to reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Scientific Research Applications
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A fundamental structure in many pharmaceuticals.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects.
Berberine: Used for its antimicrobial and antidiabetic properties.
Uniqueness: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
[1-benzyl-4-(propan-2-ylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H26N2O/c1-13(2)17-16-8-9-18(11-15(16)12-19)10-14-6-4-3-5-7-14/h3-7,13,15-17,19H,8-12H2,1-2H3 |
InChI Key |
OGNUMADELKTUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCN(CC1CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


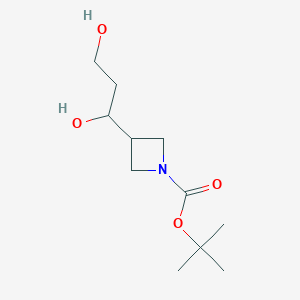


![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
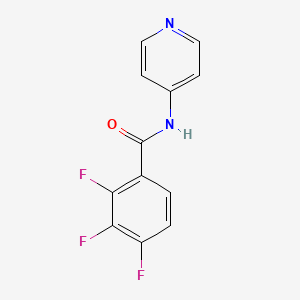

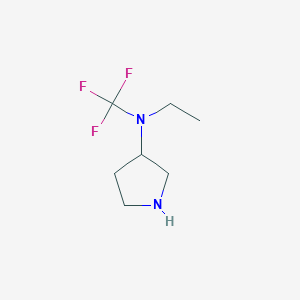
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)


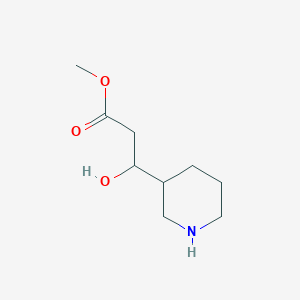
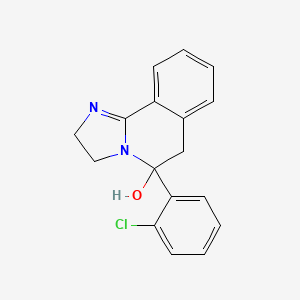
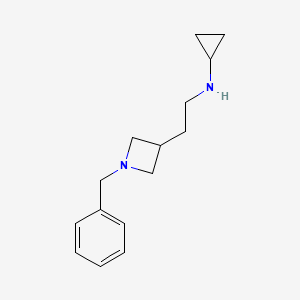
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
